2-(3-Pyridinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 2-(3-Pyridinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 4639-67-2
VCID: VC0375487
InChI: InChI=1S/C15H13N3OS/c19-14-12-10-5-1-2-6-11(10)20-15(12)18-13(17-14)9-4-3-7-16-8-9/h3-4,7-8H,1-2,5-6H2,(H,17,18,19)
SMILES: C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CN=CC=C4
Molecular Formula: C15H13N3OS
Molecular Weight: 283.4g/mol

2-(3-Pyridinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

CAS No.: 4639-67-2

Main Products

VCID: VC0375487

Molecular Formula: C15H13N3OS

Molecular Weight: 283.4g/mol

2-(3-Pyridinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one - 4639-67-2

CAS No. 4639-67-2
Product Name 2-(3-Pyridinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Molecular Formula C15H13N3OS
Molecular Weight 283.4g/mol
IUPAC Name 2-pyridin-3-yl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C15H13N3OS/c19-14-12-10-5-1-2-6-11(10)20-15(12)18-13(17-14)9-4-3-7-16-8-9/h3-4,7-8H,1-2,5-6H2,(H,17,18,19)
Standard InChIKey WFBRNDJQTKHBPG-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CN=CC=C4
Canonical SMILES C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CN=CC=C4
PubChem Compound 624915
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator